N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide
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Overview
Description
N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with 4-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N-Dicyclohexyl-4-morpholinecarboxamidine: Used as a kidney-selective ATP-sensitive potassium blocker.
Uniqueness
N,N-Dicyclohexyl-N’-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and beyond.
Properties
CAS No. |
919775-45-4 |
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Molecular Formula |
C22H33N3O3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-[(4-methoxyphenyl)methylcarbamoyl]urea |
InChI |
InChI=1S/C22H33N3O3/c1-28-20-14-12-17(13-15-20)16-23-21(26)24-22(27)25(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11,16H2,1H3,(H2,23,24,26,27) |
InChI Key |
ROWYAQMJYHCNMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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